1-(Naphthalen-2-yl)-3-phenylurea
Overview
Description
Scientific Research Applications
CL-104773 is widely used in scientific research, particularly in the fields of immunology and inflammation . Its primary application is as a Toll-like receptor 2 antagonist, which makes it valuable for studying the role of Toll-like receptor 2 in various biological processes . Additionally, it is used in the development of new therapeutic agents and in the study of immune response modulation .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, such as enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity and triggering a cascade of biochemical reactions .
Biochemical Pathways
Related compounds have been found to influence various metabolic pathways, such as cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .
Result of Action
Based on the effects of similar compounds, it can be hypothesized that the compound may lead to changes in cellular morphology and function, potentially influencing growth and development .
Biochemical Analysis
Biochemical Properties
These properties suggest that 1-(Naphthalen-2-yl)-3-phenylurea may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet .
Cellular Effects
Given the broad range of biological activities of naphthalene derivatives, it’s plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It’s possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available data on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
It’s possible that this compound interacts with various enzymes or cofactors and could influence metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that this compound interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It’s plausible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The preparation of CL-104773 involves synthetic routes that include specific reaction conditions. One common method involves the use of organic solvents and catalysts to facilitate the reaction. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed . general preparation methods for similar compounds often involve multi-step organic synthesis, purification, and characterization processes .
Chemical Reactions Analysis
CL-104773 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of CL-104773 .
Comparison with Similar Compounds
CL-104773 is unique in its specific antagonistic activity towards Toll-like receptor 2. Similar compounds include other Toll-like receptor antagonists, such as:
TLR4 antagonists: These compounds inhibit Toll-like receptor 4 and are used in similar research applications.
TLR7 antagonists: These compounds inhibit Toll-like receptor 7 and are also used in immunological research.
Compared to these similar compounds, CL-104773 is distinct in its specificity for Toll-like receptor 2, making it a unique tool for studying the specific pathways and mechanisms associated with this receptor .
Properties
IUPAC Name |
1-naphthalen-2-yl-3-phenylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O/c20-17(18-15-8-2-1-3-9-15)19-16-11-10-13-6-4-5-7-14(13)12-16/h1-12H,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWGGCOCOBXOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC3=CC=CC=C3C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963358 | |
Record name | N-Naphthalen-2-yl-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26670344 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6299-42-9, 4527-44-0 | |
Record name | NSC44661 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Naphthalen-2-yl-N'-phenylcarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50963358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(naphthalen-2-yl)-3-phenylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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